2-amino-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-amino-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C8H11N3O3S. It is a derivative of benzenesulfonamide and is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a sulfamoyl group, and an acetamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetamide linkage. The reaction conditions generally include:
Temperature: Room temperature to 70°C
Solvent: Aqueous or organic solvents like ethanol or dimethylformamide
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfamoyl group can be reduced to form sulfonamide derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, primary amines
Major Products Formed
Oxidation Products: Nitro derivatives
Reduction Products: Sulfonamide derivatives
Substitution Products: Various substituted acetamides
Scientific Research Applications
2-amino-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: A precursor in the synthesis of 2-amino-N-(4-sulfamoylphenyl)acetamide.
N-(4-sulfamoylphenyl)acetamide: Lacks the amino group present in this compound.
2-amino-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a sulfamoyl group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in the development of targeted anticancer therapies .
Properties
IUPAC Name |
2-amino-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5,9H2,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMCOCKSWWEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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